molecular formula C9H9N3O B11913726 3-Methoxyquinoxalin-2-amine

3-Methoxyquinoxalin-2-amine

Cat. No.: B11913726
M. Wt: 175.19 g/mol
InChI Key: HWJVRFMEZDAPDV-UHFFFAOYSA-N
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Description

3-Methoxyquinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the third position and an amine group at the second position of the quinoxaline ring imparts unique chemical properties to this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

3-Methoxyquinoxalin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyquinoxalin-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to cell death, making it a potential candidate for anticancer therapy . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Uniqueness: 3-Methoxyquinoxalin-2-amine is unique due to the presence of both a methoxy group and an amine group on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

3-methoxyquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-8(10)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJVRFMEZDAPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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